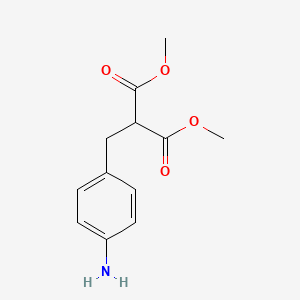

3-(4-Aminophenyl)-2-carbomethoxypropanoic acid methyl ester

Katalognummer B8421757

Molekulargewicht: 237.25 g/mol

InChI-Schlüssel: LKIZAAXGADAYAX-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US05274119

Procedure details

The compound 2-carbomethoxy-3-(4-nitrophenyl)propanoic acid methyl ester (p-nitrobenzylmalonate dimethyl ester) (2.00 g, 7.55 mmole) was dissolved in 70 mL of ethyl acetate containing 5 percent palladium on carbon (1.0 g; Aldrich Chemical Company) catalyst and was hydrogenated in a Parr shaker employing 50 psig of hydrogen at 22° C. Hydrogen uptake was rapid (15 minutes) and the mixture was maintained under hydrogen pressure for another 3 hrs. The pressure vessel was vented and flushed with nitrogen (N2). The suspension was filtered through a pad of celite and the solvent was removed in vacuo using a rotary evaporator to provide 3-(4-aminophenyl)-2-carbomethoxypropanoic acid methyl ester (p-aminobenzylmalonate dimethyl ester) (1.76 g, 7.41 mmole) as a light yellow oil in 98 percent yield. The structure was confirmed by 1H nuclear magnetic resonance (PMR) and 13C nuclear magnetic resonance (CMR) as well as mass spectroscopy (MS) spectral analysis.

Quantity

2 g

Type

reactant

Reaction Step One

Yield

98%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3](=[O:19])[CH:4]([C:15]([O:17][CH3:18])=[O:16])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][CH:7]=1.[H][H]>C(OCC)(=O)C>[CH3:1][O:2][C:3](=[O:19])[CH:4]([C:15]([O:17][CH3:18])=[O:16])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC)=O

|

|

Name

|

|

|

Quantity

|

70 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 22° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(15 minutes)

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was maintained under hydrogen pressure for another 3 hrs

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flushed with nitrogen (N2)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The suspension was filtered through a pad of celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C(CC1=CC=C(C=C1)N)C(=O)OC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 7.41 mmol | |

| AMOUNT: MASS | 1.76 g | |

| YIELD: PERCENTYIELD | 98% | |

| YIELD: CALCULATEDPERCENTYIELD | 98.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |